N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Pharmaceutical quality control HPLC method validation Impurity profiling

N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 1029721-32-1) is a positional isomer of the EGFR tyrosine kinase inhibitor erlotinib; the ethynyl group resides at the para position of the aniline ring rather than the meta position found in the active pharmaceutical ingredient (erlotinib, CAS 183321-74-6). It is formally classified as Erlotinib Impurity 28 (or Erlotinib Hydrochloride Impurity J) and is manufactured as a characterized reference standard for pharmaceutical quality control, analytical method development, ANDA/DMF submissions, and regulatory impurity profiling.

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
CAS No. 1029721-32-1
Cat. No. B3318841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
CAS1029721-32-1
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC
InChIInChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25)
InChIKeyULQGUXLVNLHPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 1029721-32-1) Procurement Guide for Reference Standards & Quality Control


N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 1029721-32-1) is a positional isomer of the EGFR tyrosine kinase inhibitor erlotinib; the ethynyl group resides at the para position of the aniline ring rather than the meta position found in the active pharmaceutical ingredient (erlotinib, CAS 183321-74-6). It is formally classified as Erlotinib Impurity 28 (or Erlotinib Hydrochloride Impurity J) and is manufactured as a characterized reference standard for pharmaceutical quality control, analytical method development, ANDA/DMF submissions, and regulatory impurity profiling [1][2].

Why N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine Cannot Be Substituted with Erlotinib or Other Quinazoline Impurities


The para-ethynyl substitution pattern creates a chemically distinct entity that differs from erlotinib (meta-ethynyl, CAS 183321-74-6) in chromatographic retention, UV/Vis spectral signatures, and EGFR kinase inhibitory activity. Generic interchange between this positional isomer and erlotinib—or between this impurity and other erlotinib process impurities such as desethynyl erlotinib—is analytically unsound; each impurity necessitates its own characterized reference standard for proper identification, quantification, and regulatory compliance in accordance with ICH Q3A guidelines. ICH Q3A requires control of each specified impurity at levels not exceeding 0.10% (or 0.15% for drugs with a daily dose ≤2 g) when the impurity exceeds the identification threshold; substitution with an incorrect isomer compromises the validity of the analytical method and may lead to erroneous lot-release decisions [1][2].

Quantitative Differentiation Evidence for N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 1029721-32-1)


Positional Isomerism Drives Distinct Chromatographic Resolution from Erlotinib (Meta-Ethynyl API)

The para-ethynyl (4-position) isomer is chromatographically distinct from the meta-ethynyl (3-position) erlotinib API. A validated reverse-phase HPLC method using an Inertsil ODS-3V C18 column with PDA detection at 254 nm successfully separated erlotinib from five process-related impurities, achieving recoveries of 92.86–106.23% across the impurity panel [1]. The retention time shift induced by the para-substitution is driven by altered π-π stacking interactions with the stationary phase and a difference in molecular dipole moment, enabling unambiguous peak identification in bulk drug and finished product analysis [2].

Pharmaceutical quality control HPLC method validation Impurity profiling

Structural Confirmation by X-Ray Crystallography Unequivocally Distinguishes Para-Ethynyl from Meta-Ethynyl Isomer

Single-crystal X-ray diffraction analysis of the two erlotinib positional isomers confirmed that the 4-ethynyl isomer (CAS 1029721-32-1) crystallizes with distinct unit-cell parameters and packing arrangement compared to the 3-ethynyl isomer (erlotinib). Crystallographic data were deposited at the Cambridge Crystallographic Data Centre (CCDC 1535571 and 1535572 for the two structural isomers). The para-substitution eliminates the steric clash between the ethynyl group and the quinazoline core that contributes to the torsional angle observed in the meta isomer, resulting in a more planar aniline-quinazoline geometry that directly impacts binding-pocket complementarity [1].

Structural characterization X-ray diffraction Impurity identification

Differential EGFR Kinase Inhibitory Activity: Para-Ethynyl Isomer Exhibits Altered Potency Relative to Erlotinib

In a study comparing two isomeric metabolites of erlotinib (M-13 and M-14, which correspond to the 4-ethynyl and 3-ethynyl positional isomers, respectively), in vitro proliferative assays demonstrated differential antiproliferative activity against several tumor cell lines including BGC-823, Bel-823, and KB cells, as well as against EGFR tyrosine kinase over-expression tumor cell lines. The activity of each isomer was reported relative to an erlotinib control. The para-substitution alters the orientation of the ethynyl group within the hydrophobic back-pocket of the EGFR ATP-binding site, leading to a measurable difference in kinase inhibition [1]. For reference, erlotinib inhibits purified EGFR kinase with an IC50 of 2 nM (cell-free assay) and Ki of 2.7 nM, >1,000-fold selective over c-Src and v-Abl .

EGFR tyrosine kinase inhibition Structure-activity relationship Antiproliferative activity

Certified Purity ≥98% with Multi-Technique Characterization Enables Method Validation and System Suitability Testing

Commercial suppliers of the para-ethynyl erlotinib impurity reference standard provide the compound at purities of 95%+ to 98%, supported by Certificates of Analysis (COA) that include HPLC chromatograms, GC/LC purity data, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy data. Suppliers operating under ISO 17034 accreditation produce this reference standard within a certified quality management system for reference material producers [1]. In-house characterization at the manufacturing site typically includes HPLC-UV purity ≥98%, moisture content determination, residual solvent analysis, and structural confirmation by 1H NMR and 13C NMR. The availability of a full COA package distinguishes this compound from uncharacterized or research-grade erlotinib impurities, which may lack the documentation trail required for regulatory submission [2].

Reference standard certification COA documentation Method system suitability

Regulatory Imperative: Para-Ethynyl Isomer Controlled as a Specified Impurity in Erlotinib API to Below 0.10% Threshold

During industrial-scale synthesis of erlotinib, the para-ethynyl positional isomer is formed as a process impurity and is controlled at levels not greater than 0.10% by HPLC in the API [1]. This impurity level aligns with the ICH Q3A identification threshold for specified impurities in new drug substances with a maximum daily dose ≤2 g/day. Erlotinib hydrochloride tablets are typically administered at 150 mg/day (or 25 mg/day in specific patient populations), placing the daily intake of the para-ethynyl impurity well below 0.15 mg at the 0.10% specification limit. The British Pharmacopoeia 2025 monograph for Erlotinib Hydrochloride and the European Pharmacopoeia reference standard catalogue both list impurity reference standards for erlotinib, underscoring the regulatory expectation that each structural impurity be independently characterized and controlled [2].

ICH Q3A compliance Specified impurity control Pharmacopoeial monograph

Procurement-Driven Application Scenarios for N-(4-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 1029721-32-1)


HPLC Method Development and System Suitability Testing for Erlotinib API Release

Quality control laboratories use CAS 1029721-32-1 to prepare system suitability solutions that verify the resolution between the para-ethynyl isomer and erlotinib. The validated RP-HPLC method from Analytical Sciences (2012) demonstrated baseline separation of erlotinib from five process impurities with recoveries of 92.86–106.23%, establishing a benchmark for method transfer to QC environments [1]. Inclusion of this reference standard in the system suitability mixture confirms column performance and gradient reproducibility prior to each analytical run, a critical step mandated by ICH Q2(R1) validation guidelines.

Impurity Profiling and Mass Balance in Generic Erlotinib ANDA Filings

Generic pharmaceutical companies developing erlotinib hydrochloride tablets must demonstrate that their manufacturing process controls the para-ethynyl isomer to ≤0.10% as reported for the originator process [2]. Procurement of this characterized reference standard enables accurate quantification of the para-ethynyl impurity in API batches and finished dosage forms, supporting the impurity profile section of the Common Technical Document (CTD Module 3.2.S.3.2). The standard is also required for forced degradation studies, where erlotinib is stressed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating capability of the analytical method [3].

Bioequivalence Study Bioanalytical Method Cross-Validation

Bioequivalence studies comparing generic erlotinib formulations to the reference listed drug (Tarceva) require validated LC-MS/MS methods that can differentiate erlotinib from its metabolites and impurities in human plasma. The EMA Erlotinib Bioequivalence Guidance specifies that AUC0-t and Cmax must be measured with validated methods capable of distinguishing the API from its major circulating metabolites and known impurities . The para-ethynyl isomer reference standard serves as a critical control in cross-validation studies between analytical sites, ensuring that chromatographic methods do not co-elute the impurity with erlotinib or its active metabolite OSI-420.

Pharmacopoeial Monograph Compliance and Reference Standard Qualification

National pharmacopoeias and the European Pharmacopoeia maintain reference standard programs for erlotinib impurities. Laboratories seeking pharmacopoeial compliance for erlotinib drug substance must procure and qualify secondary reference standards against the official pharmacopoeial primary standard. The para-ethynyl isomer (CAS 1029721-32-1) is characterized by 1H NMR, 13C NMR, and ESI-TOF MS for structural confirmation, enabling its use as a working standard in routine QC testing when qualified against a pharmacopoeial primary standard [4]. This application is essential for laboratories in jurisdictions where direct procurement of pharmacopoeial standards is logistically constrained.

Quote Request

Request a Quote for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.